molecular formula C9H7ClN2 B058023 1-Chloroisoquinolin-6-amine CAS No. 347146-33-2

1-Chloroisoquinolin-6-amine

Cat. No.: B058023
CAS No.: 347146-33-2
M. Wt: 178.62 g/mol
InChI Key: TZBKVCUKSMTGMP-UHFFFAOYSA-N
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Description

1-Chloroisoquinolin-6-amine is a heterocyclic aromatic amine with the molecular formula C₉H₇ClN₂. This compound is characterized by the presence of a chlorine atom at the first position and an amine group at the sixth position of the isoquinoline ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroisoquinolin-6-amine can be synthesized through several methods. One common approach involves the chlorination of isoquinoline followed by amination. The chlorination step typically uses reagents such as phosphorus pentachloride or thionyl chloride under reflux conditions. The resulting 1-chloroisoquinoline is then subjected to nucleophilic substitution with ammonia or an amine source to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Chloroisoquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Various substituted isoquinolines.

    Oxidation: Nitrosoisoquinoline or nitroisoquinoline.

    Reduction: 1-Aminoisoquinoline.

Scientific Research Applications

1-Chloroisoquinolin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloroisoquinolin-6-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The chlorine atom and amine group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity .

Comparison with Similar Compounds

    1-Bromoisoquinolin-6-amine: Similar structure but with a bromine atom instead of chlorine.

    1-Fluoroisoquinolin-6-amine: Contains a fluorine atom at the first position.

    1-Iodoisoquinolin-6-amine: Features an iodine atom at the first position.

Uniqueness: 1-Chloroisoquinolin-6-amine is unique due to the specific reactivity of the chlorine atom, which allows for selective nucleophilic substitution reactions. This property makes it a versatile intermediate in organic synthesis, offering distinct advantages over its bromine, fluorine, and iodine analogs .

Properties

IUPAC Name

1-chloroisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBKVCUKSMTGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627505
Record name 1-Chloroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347146-33-2
Record name 1-Chloroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroisoquinolin-6-amine
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Synthesis routes and methods I

Procedure details

In sulfuric acid (30 ml) was dissolved 3.323 g of 1-chloro-6-(4-toluenesulfonylamino)isoquinoline (Preparation Example 22), followed by stirring at room temperature overnight. The reaction mixture was poured onto ice, and basified by adding an aqueous sodium hydroxide and then potassium carbonate, followed by extracting with ethyl acetate. The extract was washed with brine, dried over anhydrous magnesium sulfate and the solvent was evaporated, to give the title compound (1.37 g, 76.81%) as yellowish brown crystals.
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76.81%

Synthesis routes and methods II

Procedure details

1-Chloro-6-(4-toluenesulfonylamino) isoquinoline (3.323 g, Production Example 22b) was dissolved in sulfuric acid (30 ml), followed by stirring at room temperature overnight. The reaction solution was poured into ice, and basified by adding an aqueous sodium hydroxide solution and then potassium carbonate thereto, followed by extracting with ethyl acetate. The extract was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, to give the title compound (1.37 g, 76.81%) as yellowish brown crystals.
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3.323 g
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reactant
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30 mL
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solvent
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76.81%

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